molecular formula C6H2F4IN B1442162 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine CAS No. 957345-37-8

2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1442162
CAS No.: 957345-37-8
M. Wt: 290.98 g/mol
InChI Key: CCDJZXRRHMOHBL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The molecular weight of 2-Fluoro-4-(trifluoromethyl)pyridine is 165.09 .


Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical and Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Halogen Exchange in Pyridines

2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine can be synthesized through a process called halogen exchange. In a study, 2-chloro-6-(trifluoromethyl)pyridine was treated with lithium diisopropylamide and iodine, leading to its conversion into a 3-iodo derivative, which could be isomerized to form this compound. This method demonstrates the potential of halogen shuffling in pyridines for creating various derivatives for further chemical manipulations (Mongin et al., 1998).

Selective Fluorination Techniques

Selective fluorination of pyridine derivatives, including 2-fluoro-derivatives, is achievable using elemental fluorine–iodine mixtures. This method produces systems that function like sources of both iodonium and fluoride ions, suggesting a pathway for the fluorination of heterocyclic derivatives (Chambers et al., 1999).

Displacement Reactions for Trifluoromethyl Substitution

2-Iodopyridines can be converted into 2-(trifluoromethyl)pyridines by displacing iodide with (trifluormethyl)copper generated in situ. This method extends to the pyridine series and demonstrates an efficient approach for introducing trifluoromethyl groups into pyridine derivatives (Cottet & Schlosser, 2002).

Synthesis of Multielement-Substituted Pyridines

Multielement-substituted pyridines, like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile, have been synthesized using regioselective installation of functional groups. This study highlights novel methodologies for creating diverse pyridine derivatives with various substitutions (Kieseritzky & Lindström, 2010).

Development of Radiotracers

The development of 6-[18F]fluoro-A-85380, a radiotracer synthesized from a this compound derivative, demonstrates the application of these compounds in medical imaging, particularly in studying brain nicotinic acetylcholine receptors (Scheffel et al., 1998).

Fluorinated Pyridine Derivatives in Nerve Agent Treatment

Research on the quaternization of F- and CF3-substituted pyridines, including 2-fluoropyridine, highlights their potential use in treatments for nerve agent poisoning. This demonstrates the applicability of fluorinated pyridine derivatives in medical countermeasures (Timperley et al., 2005).

Synthesis of Polysubstituted and Fused Pyridines

The synthesis of polysubstituted pyridines, including 2-fluoro-derivatives, through one-pot Michael addition and other reactions, showcases the versatility of these compounds in creating complex molecular architectures (Song et al., 2016).

Safety and Hazards

2-Fluoro-4-(trifluoromethyl)pyridine is a moderate fire hazard when exposed to heat or flame. Its vapor forms an explosive mixture with air. Moderate explosion hazard when exposed to heat or flame. Vapor may travel a considerable distance to the source of ignition. Heating may cause expansion or decomposition leading to violent rupture of containers .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of aminopyridines through amination reactions . It acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products with high specificity and efficiency.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins and enzymes can modulate their activity, leading to changes in cell function. For instance, the compound’s ability to act as a catalytic ligand suggests its potential impact on cellular oxidative processes . Detailed studies on its specific cellular effects are still needed to fully understand its role in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s unique structure allows it to form stable complexes with metal catalysts, enhancing the efficiency of catalytic processes . Additionally, its fluorinated and iodinated groups contribute to its reactivity and specificity in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its reactivity may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Detailed studies on dosage thresholds and toxicity are necessary to determine safe and effective usage levels .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. Its role in the preparation of aminopyridines and catalytic processes highlights its involvement in metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is crucial for optimizing its delivery and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . Detailed studies on its subcellular distribution are essential for understanding its precise role in cellular processes.

Properties

IUPAC Name

2-fluoro-4-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDJZXRRHMOHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697225
Record name 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-37-8
Record name 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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